Boc-Cys(Acm,O)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

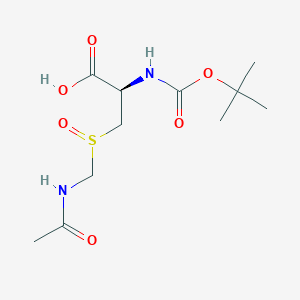

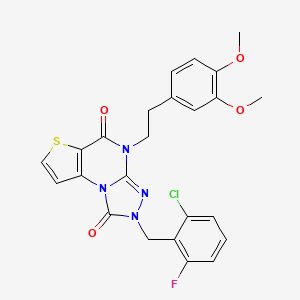

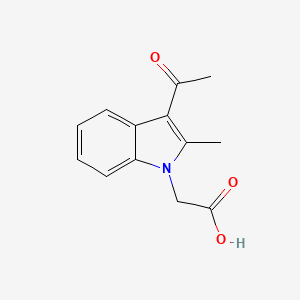

“Boc-Cys(Acm,O)-OH” is a chemical compound with the linear formula CH3CONHCH2SCH2CH(COOH)NHCOOC(CH3)3 . It is used in peptide synthesis .

Synthesis Analysis

“Boc-Cys(Acm,O)-OH” and similar compounds like “Fmoc-Cys(Acm)-OH” are used in Fmoc solid phase peptide synthesis . The synthesis characteristics of these compounds are excellent when used on the Applied Biosystems Model 431A peptide synthesizer .Molecular Structure Analysis

The molecular structure of “Boc-Cys(Acm,O)-OH” is represented by the formula CH3CONHCH2SCH2CH(COOH)NHCOOC(CH3)3 . The molecular weight of this compound is 292.35 g/mol .Physical And Chemical Properties Analysis

“Boc-Cys(Acm,O)-OH” has a molecular weight of 308.35 g/mol . Its optical activity is [α]20/D -36.5±1.5°, c = 1% in H2O, and it has a melting point of 111-114 °C . The compound has a rotatable bond count of 8 and a topological polar surface area of 141 Ų .Scientific Research Applications

Synthesis of Cysteine-Containing Polypeptides :A method utilizing Boc-Cys(Acm)-containing peptide thioesters, obtained via a Boc solid-phase method, was developed to prepare cysteine-containing polypeptides. This method was successfully applied to synthesize human adrenomedullin, a 52 amino acid residue peptide. The process involved condensing peptide segments in the presence of silver ions, with additives and a base, to facilitate segment coupling with minimal decomposition of Acm groups (Kawakami, Kogure & Aimoto, 1996).

Orthogonal Coupling of Peptide Segments :Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH derivatives were synthesized to aid in the formation of heterodisulfide bonds between peptide segments. This strategy was employed in the orthogonal couplings of peptides with N-terminal Cys(S-Pyr), leading to efficient intramolecular acyl transfers and formation of peptide thiocarboxylic acids (Huang & Carey, 2009).

Peptide Synthesis with Silver Chloride Activation :The synthesis of Reaper, a cysteine-containing polypeptide, was achieved by activating a peptide thioester with silver chloride. This approach successfully promoted the condensation of peptide segments without losing the Acm group, indicating the general applicability of silver chloride as an activating reagent for preparing polypeptides containing Cys(Acm) residues (Kawakami, Yoshimura & Aimoto, 1998).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-3-(acetamidomethylsulfinyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O6S/c1-7(14)12-6-20(18)5-8(9(15)16)13-10(17)19-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-,20?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEUQBJGDKCBAI-RQJNJCINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCS(=O)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCS(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Cys(Acm,O)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2677119.png)

![1,2-dimethyl-N-{2-[(4-oxoazetidin-2-yl)oxy]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2677120.png)

![6-((4-ethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2677124.png)

![(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide](/img/structure/B2677133.png)